2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide
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Overview
Description
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue. Thalidomide is known for its ability to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein. This compound features a chloroacetamide, which is a thiol-specific reactive group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives .
Scientific Research Applications
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins for degradation.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with distinct therapeutic applications
Uniqueness
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific structure, which includes a chloroacetamide group. This feature allows it to interact with thiol groups in proteins, making it a valuable tool for targeted protein degradation .
Properties
Molecular Formula |
C15H14ClN3O4 |
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Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-2-1-8-7-19(15(23)10(8)5-9)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22) |
InChI Key |
XKNCJXRTSWHRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCl |
Origin of Product |
United States |
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